2-Chloro-4-(2-methylpropoxy)pyridine
Overview
Description
2-Chloro-4-(2-methylpropoxy)pyridine is an organic compound belonging to the class of pyridines It is characterized by a pyridine ring substituted with a chlorine atom at the second position and a 2-methylpropoxy group at the fourth position
Scientific Research Applications
2-Chloro-4-(2-methylpropoxy)pyridine has several scientific research applications:
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-4-(2-methylpropoxy)pyridine can be synthesized through several methods. One common approach involves the reaction of 2-chloro-4-nitropyridine with sodium methoxide in the presence of dioxane . Another method starts from 4-methoxy-2(1H)-pyridone and 4-nitropyridine N-oxide . These reactions typically require controlled conditions to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(2-methylpropoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of different pyridine derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine-N-oxides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide and other nucleophiles, typically under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under controlled conditions.
Major Products Formed
Substitution Products: Various pyridine derivatives depending on the nucleophile used.
Oxidation Products: Pyridine-N-oxides.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2-methylpropoxy)pyridine involves its interaction with specific molecular targets. The chlorine atom and the 2-methylpropoxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. Detailed studies on its mechanism of action are ongoing to elucidate the exact pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methoxypyridine: Similar structure but with a methoxy group instead of a 2-methylpropoxy group.
2-Chloro-4-methylpyridine: Contains a methyl group at the fourth position instead of a 2-methylpropoxy group.
Uniqueness
2-Chloro-4-(2-methylpropoxy)pyridine is unique due to the presence of the 2-methylpropoxy group, which imparts distinct chemical and physical properties. This substitution can influence its reactivity, solubility, and potential biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-chloro-4-(2-methylpropoxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-7(2)6-12-8-3-4-11-9(10)5-8/h3-5,7H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSGGVWKNWDVAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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